5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains an oxadiazole ring substituted with a nitrophenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol typically involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring. The reaction conditions generally include heating the mixture under reflux for several hours, followed by neutralization with a base such as potassium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas (H2) with a catalyst or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides can be used to react with the thiol group under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of 5-(3-aminophenyl)-1,3,4-oxadiazole-2-thiol.
Substitution: Formation of thioethers or thioesters.
Scientific Research Applications
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
- Thiazole derivatives
Uniqueness
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both a nitrophenyl group and a thiol group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-(3-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S/c12-11(13)6-3-1-2-5(4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBROPFHVKCQKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355258 | |
Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41421-07-2 | |
Record name | 41421-07-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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